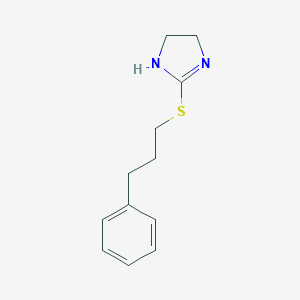
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide, also known as DIDS, is a sulfhydryl-reactive compound that has been widely used in scientific research for its ability to block chloride channels and transporters. This compound is a potent inhibitor of several ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). It has also been shown to have anti-inflammatory and anti-cancer properties.
作用機序
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide exerts its effects by reacting with sulfhydryl groups on proteins, including ion channels and transporters. This reaction can lead to the inhibition of channel function or the alteration of channel gating properties. 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has also been shown to modulate intracellular signaling pathways, including those involved in inflammation and apoptosis.
生化学的および生理学的効果
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has a number of biochemical and physiological effects, including the inhibition of chloride transport, the modulation of intracellular signaling pathways, and the induction of apoptosis. 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One advantage of using 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide in lab experiments is its potency and specificity for certain ion channels and transporters. This allows researchers to selectively target these channels and study their function in a controlled manner. However, 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide can also have off-target effects and may not be suitable for all experimental systems.
将来の方向性
There are many potential future directions for research on 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide and its effects on ion channels and other cellular processes. Some possible areas of investigation include the development of more specific and potent 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide analogs, the use of 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide in studies of membrane transport and cell volume regulation, and the exploration of 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide as a potential therapeutic agent for diseases such as cystic fibrosis and cancer.
合成法
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide can be synthesized through a multi-step process starting with the reaction of 2-aminoacetophenone with formaldehyde to form 2,3-dihydro-1H-imidazole. This intermediate is then reacted with 3-phenylpropyl bromide to form the final product, 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide.
科学的研究の応用
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has been used extensively in scientific research, particularly in the field of ion channel physiology. It has been used to study the function of CFTR, VRAC, and other ion channels in various cell types and tissues. 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has also been used in studies of membrane transport, cell volume regulation, and apoptosis.
特性
製品名 |
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide |
|---|---|
分子式 |
C12H16N2S |
分子量 |
220.34 g/mol |
IUPAC名 |
2-(3-phenylpropylsulfanyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C12H16N2S/c1-2-5-11(6-3-1)7-4-10-15-12-13-8-9-14-12/h1-3,5-6H,4,7-10H2,(H,13,14) |
InChIキー |
JVRGCGDRLROCNX-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)SCCCC2=CC=CC=C2 |
正規SMILES |
C1CN=C(N1)SCCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
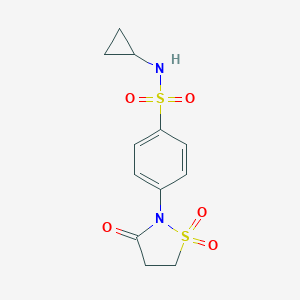
![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)
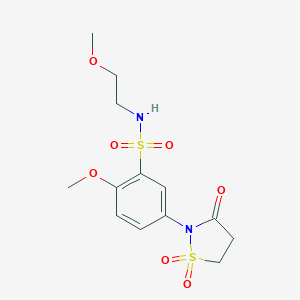
![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)
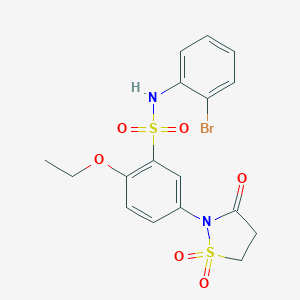
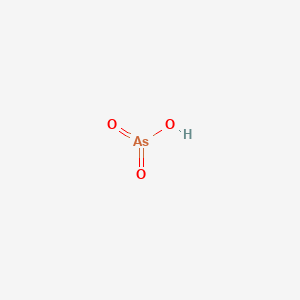


![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)
